molecular formula C21H21ClN4O4S B14960655 4-(acetylamino)-5-chloro-2-methoxy-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide

4-(acetylamino)-5-chloro-2-methoxy-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B14960655
M. Wt: 460.9 g/mol
InChI Key: ZPNQINIGRCCXIF-UHFFFAOYSA-N
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Description

4-(acetylamino)-5-chloro-2-methoxy-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetylamino group, a chloro substituent, a methoxy group, and a thiadiazole ring.

Preparation Methods

The synthesis of 4-(acetylamino)-5-chloro-2-methoxy-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide involves multiple steps, including the formation of the thiadiazole ring and the subsequent attachment of the phenoxypropyl group. The reaction conditions typically require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium methoxide. .

Mechanism of Action

The mechanism of action of 4-(acetylamino)-5-chloro-2-methoxy-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as histone deacetylases (HDACs). By inhibiting HDACs, this compound can alter the acetylation status of histones, leading to changes in gene expression and cellular functions. This inhibition can result in the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells .

Comparison with Similar Compounds

Similar compounds to 4-(acetylamino)-5-chloro-2-methoxy-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide include:

Properties

Molecular Formula

C21H21ClN4O4S

Molecular Weight

460.9 g/mol

IUPAC Name

4-acetamido-5-chloro-2-methoxy-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C21H21ClN4O4S/c1-13(27)23-17-12-18(29-2)15(11-16(17)22)20(28)24-21-26-25-19(31-21)9-6-10-30-14-7-4-3-5-8-14/h3-5,7-8,11-12H,6,9-10H2,1-2H3,(H,23,27)(H,24,26,28)

InChI Key

ZPNQINIGRCCXIF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=NN=C(S2)CCCOC3=CC=CC=C3)Cl

Origin of Product

United States

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